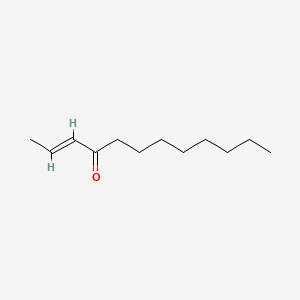

2-Dodecen-4-one

Description

2-Dodecen-4-one is a medium-chain aliphatic ketone characterized by a 12-carbon backbone with a double bond at position 2 and a ketone group at position 4. Its molecular formula is C₁₂H₂₂O, and its IUPAC name is (E)-dodec-2-en-4-one (or (Z)-dodec-2-en-4-one depending on stereochemistry). The compound’s structure combines the reactivity of an α,β-unsaturated ketone, enabling participation in conjugate addition reactions, while its hydrophobic alkyl chain influences solubility and interaction with nonpolar environments.

Properties

CAS No. |

65570-26-5 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-dodec-2-en-4-one |

InChI |

InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+ |

InChI Key |

RBDKOLXWSXOZLC-ONNFQVAWSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCCC(=O)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ozone, followed by reductive workup to yield the desired ketone. Another method includes the use of diketene and 3-hydroxy-1-nonene, which undergoes a series of reactions to form 2-dodecen-4-one .

Industrial Production Methods

Industrial production of 2-dodecen-4-one often involves large-scale ozonolysis of 1-dodecene, followed by catalytic hydrogenation. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Dodecen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction of 2-dodecen-4-one typically yields the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Dodecen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-dodecen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their conformation and activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Dodecene (C₁₂H₂₄)

- Molecular Weight : 168.32 g/mol.

- Properties: Lower boiling point compared to 2-Dodecen-4-one due to the absence of a polar ketone group. Higher hydrophobicity, making it less soluble in polar solvents.

- Applications : Used in polymer synthesis and lubricant formulations .

2-Methyl-Dodecane-5-One (C₁₃H₂₆O)

- Structure : Branched-chain ketone with a methyl group at position 2 and a ketone at position 5.

- Molecular Weight : 198.35 g/mol.

- Properties: Branching reduces melting point compared to linear analogs like 2-Dodecen-4-one. Steric hindrance from the methyl group may slow nucleophilic attacks on the ketone.

(4E)-1-(4-Hydroxy-3-Methoxyphenyl)Dodec-4-en-3-one

- Structure: Aromatic-substituted dodecenone with a phenolic moiety.

- Molecular Weight : 318.45 g/mol.

- Properties :

Dodecylbenzene (C₁₈H₃₀)

- Structure : Aromatic hydrocarbon with a dodecyl chain.

- Molecular Weight : 246.43 g/mol.

- Properties: Nonpolar, used extensively in surfactant production (e.g., linear alkylbenzene sulfonates). Lacks the reactive ketone group, limiting its utility in organic synthesis compared to 2-Dodecen-4-one .

Data Table: Key Properties of 2-Dodecen-4-one and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, est.) | Key Applications |

|---|---|---|---|---|---|

| 2-Dodecen-4-one | C₁₂H₂₂O | 182.30 | α,β-unsaturated ketone | ~250–270 | Organic synthesis, fragrances |

| 4-Dodecene | C₁₂H₂₄ | 168.32 | Alkene | ~215–220 | Polymers, lubricants |

| 2-Methyl-Dodecane-5-One | C₁₃H₂₆O | 198.35 | Branched ketone | ~260–280 | Pharmaceutical intermediates |

| Dodecylbenzene | C₁₈H₃₀ | 246.43 | Aromatic hydrocarbon | ~290–310 | Surfactants, detergents |

Key Research Findings

Substituted dodecenones (e.g., aromatic derivatives) exhibit enhanced electronic effects, altering reaction kinetics compared to unsubstituted analogs .

For example, 2-Methyl-Dodecane-5-One shows moderate ADMET parameters, but 2-Dodecen-4-one’s activity remains uncharacterized .

Analytical Challenges :

- Gas chromatography (GC) and mass spectrometry (MS) are critical for distinguishing isomers like 2-Dodecen-4-one and 4-Dodecene, but extraction inefficiencies and matrix effects can complicate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.